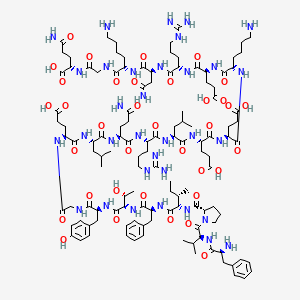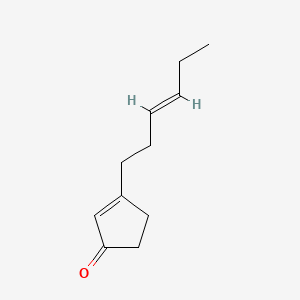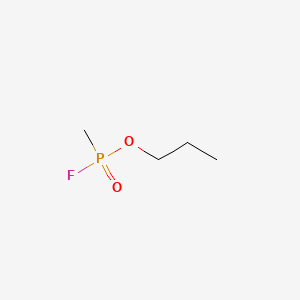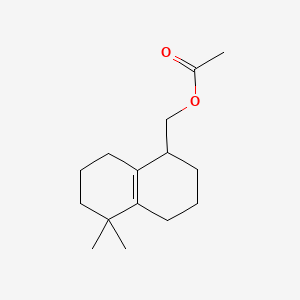
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl and acetate groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of a naphthalene derivative followed by acetylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Octahydro-5,5-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Octahydro-5,5-dimethylnaphthalene-1-methyl acetate can be compared with other similar compounds such as:
Octahydro-1-naphthyl acetate: Similar structure but lacks the methyl substitution.
Hexahydro-1-naphthyl acetate: Partially hydrogenated naphthalene ring.
Decahydro-2-naphthyl acetate: Fully hydrogenated with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
93919-51-8 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-4-8-14-13(12)7-5-9-15(14,2)3/h12H,4-10H2,1-3H3 |
Clave InChI |
SPHWOTDTYVMNCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCCC2=C1CCCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


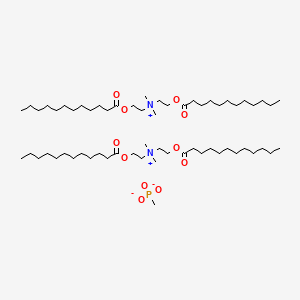
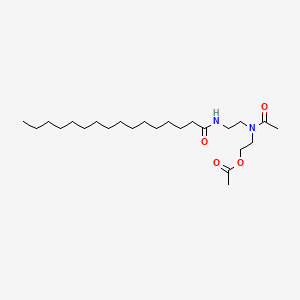
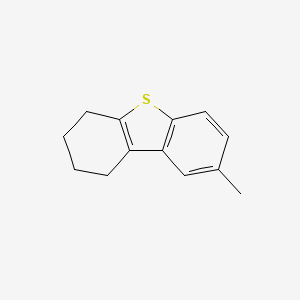

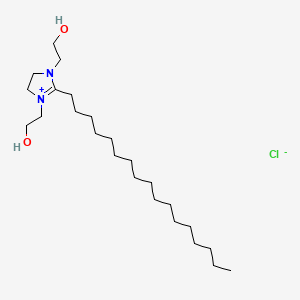
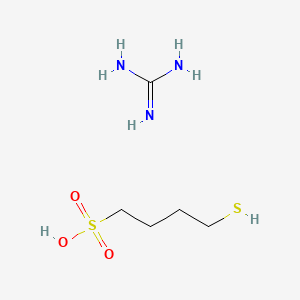


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
